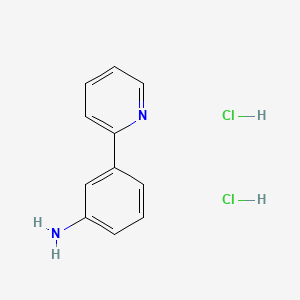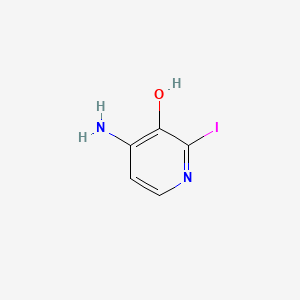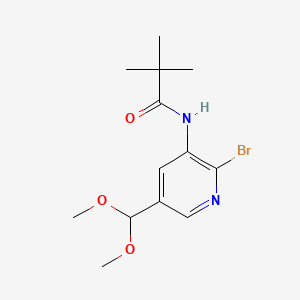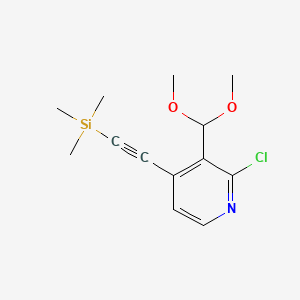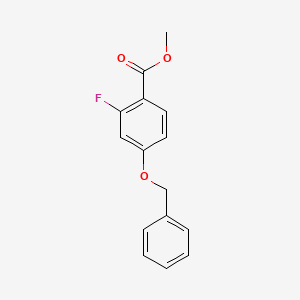
Methyl 4-(benzyloxy)-2-fluorobenzoate
概要
説明
“Methyl 4-(benzyloxy)-2-fluorobenzoate” is a chemical compound. However, there is limited information available about this specific compound. A similar compound, “Methyl 4-(benzyloxy)-2-hydroxybenzoate”, is mentioned in Sigma-Aldrich’s database1. It’s important to note that the “hydroxy” group in the latter compound is different from the “fluoro” group in the requested compound.
Synthesis Analysis
The synthesis of a similar compound, “Methyl 4-(benzyloxy)-2-hydroxybenzoate”, has been described in a study2. The starting material was synthesized by the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours2. However, the synthesis of “Methyl 4-(benzyloxy)-2-fluorobenzoate” might require a different process due to the presence of the “fluoro” group.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques. However, specific information about the molecular structure of “Methyl 4-(benzyloxy)-2-fluorobenzoate” is not readily available.Chemical Reactions Analysis
The chemical reactions involving “Methyl 4-(benzyloxy)-2-fluorobenzoate” are not explicitly documented. However, benzyloxy compounds are known to undergo various reactions, including protodeboronation3.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “Methyl 4-(benzyloxy)-2-fluorobenzoate” can be determined using various analytical techniques. However, specific information about these properties for this compound is not readily available4.科学的研究の応用
1. Synthesis of Transition Metal Complexes
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is used in the synthesis of transition metal complexes derived from Schiff base ligands . These complexes have shown significant biological activity and are being researched as potential pharmaceutical agents .
- Methods of Application: The Schiff base ligands are synthesized by condensation reaction of 4-(benzyloxy)-2-hydroxybenzaldehyde with various aminophenol derivatives . These ligands then coordinate with metal ions in a 1:1 molar ratio to form the complexes .
- Results/Outcomes: The synthesized metal(II) complexes have shown high potency in in vitro antioxidant activity . Some complexes also showed significant antimicrobial activity against several bacterial and fungal strains .
2. Antioxidant, Antimicrobial, and Anti-inflammatory Studies
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is used in the synthesis of compounds that have shown significant antioxidant, antimicrobial, and anti-inflammatory activities .
- Methods of Application: The antioxidant ability of the compounds is examined by DPPH and ABTS assays . The antimicrobial and anti-inflammatory activities are evaluated by serial dilution and egg albumin assays, respectively .
- Results/Outcomes: The results showed that some ligands and their metal(II) complexes have significant antioxidant activity . Some ligands and their Zn(II) complexes have excellent antimicrobial and anti-inflammatory activities .
3. Ultrasound- and Molecular Sieves-Assisted Synthesis
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is synthesized from methyl 4-hydroxybenzoate and benzyl chloride using K2CO3 and DMF as solvent in an ultrasonic processor .
- Methods of Application: The reaction is carried out in an ultrasonic processor for up to 4 hours . This method is faster than conventional methods like stirring at room temperature (20-28 hours) or reflux (8-10 hours) .
- Results/Outcomes: The use of ultrasound and molecular sieves in the synthesis of Methyl 4-(benzyloxy)-2-fluorobenzoate significantly reduces the reaction time .
4. Synthesis of Heterocyclic Schiff Base Ligands
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is used in the synthesis of heterocyclic Schiff base ligands . These ligands are then used to derive transition metal (II) complexes .
- Methods of Application: The ligands are synthesized by the condensation of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with salicylaldehyde derivatives/2-hydroxy-1-naphthaldehyde . These ligands then coordinate with metal ions to form the complexes .
- Results/Outcomes: The synthesized compounds showed significant antioxidant, antimicrobial, and anti-inflammatory activities . The ligand HL4 (4) and Cu (II) complexes have significant antioxidant activity while the ligand HL2 (2) and Zn (II) complexes have excellent antimicrobial and anti-inflammatory activities .
5. Synthesis of 4-Hydroxy-2-quinolones
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is used in the synthesis of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results/Outcomes: The synthesized 4-hydroxy-2-quinolones have shown significant pharmaceutical and biological activities .
6. Synthesis of Bioactive Compounds
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is used in the synthesis of bioactive compounds that have significant biological activities . These compounds are being researched for their potential as pharmaceutical agents .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results/Outcomes: The synthesized compounds have shown significant biological activities .
7. Synthesis of 4-Hydroxy-2-quinolones
- Application Summary: Methyl 4-(benzyloxy)-2-fluorobenzoate is used in the synthesis of 4-hydroxy-2-quinolones . These compounds have interesting pharmaceutical and biological activities, making them valuable in drug research and development .
- Methods of Application: The specific methods of synthesis are not detailed in the source .
- Results/Outcomes: The synthesized 4-hydroxy-2-quinolones have shown significant pharmaceutical and biological activities .
Safety And Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. However, the SDS for “Methyl 4-(benzyloxy)-2-fluorobenzoate” is not available. It’s important to handle all chemical compounds with care and use appropriate personal protective equipment.
将来の方向性
The future directions for research on “Methyl 4-(benzyloxy)-2-fluorobenzoate” could include further investigation into its synthesis, properties, and potential applications. For instance, similar compounds have been studied for their antifungal activity2. However, it’s important to note that any potential applications would need to be validated through rigorous testing and research.
特性
IUPAC Name |
methyl 2-fluoro-4-phenylmethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-15(17)13-8-7-12(9-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDWWTLOLSEPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716508 | |
| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(benzyloxy)-2-fluorobenzoate | |
CAS RN |
1221179-04-9 | |
| Record name | Methyl 4-(benzyloxy)-2-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

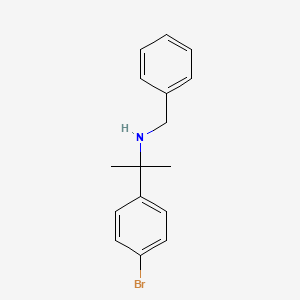

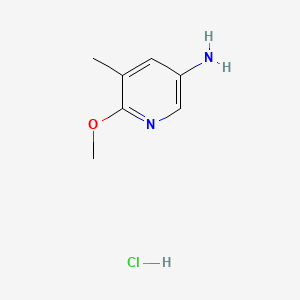
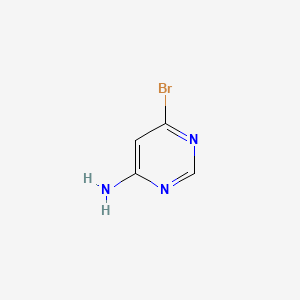
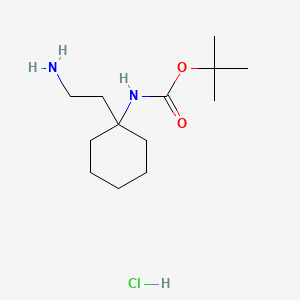
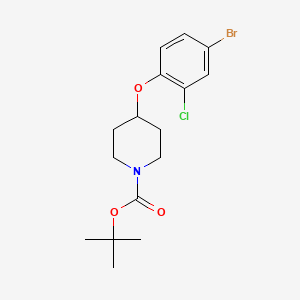
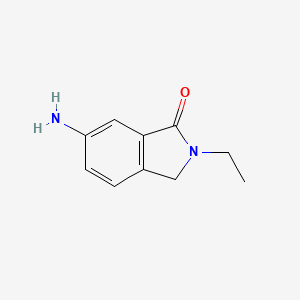
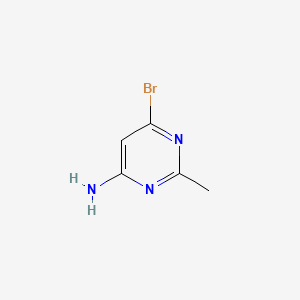
![tert-Butyl spiro[chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B581346.png)
![2-Methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B581347.png)
